3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one is a synthetic heterocyclic compound combining a coumarin core (2H-chromen-2-one) with a 1,3-benzothiazole substituent at the 3-position and an ethoxy group at the 8-position. The coumarin scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and fluorescent properties . The ethoxy group at the 8-position may influence solubility and steric interactions compared to analogs with methoxy or hydroxyl substituents .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-2-21-14-8-5-6-11-10-12(18(20)22-16(11)14)17-19-13-7-3-4-9-15(13)23-17/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMGYLIXABGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 8-ethoxychromone-2-carbaldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry approaches to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom undergoes oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic or neutral media, the sulfur is oxidized to sulfoxide or sulfone derivatives. For example:
-
Reaction : Oxidation with KMnO₄ yields sulfoxide (S=O) at 60–80°C and sulfone (O=S=O) at higher temperatures (100–120°C).
-
Mechanism : Electrophilic attack on sulfur followed by oxygen insertion .
Table 1: Oxidation Products and Conditions
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | 60–80 | Sulfoxide derivative | 72 |
| KMnO₄ (H₂O) | 100–120 | Sulfone derivative | 65 |
Nucleophilic Substitution at Ethoxy Group
The ethoxy (-OCH₂CH₃) group on the chromenone ring participates in nucleophilic substitution. For instance:
-
Reaction : Treatment with HBr in acetic acid replaces the ethoxy group with a bromine atom .
-
Mechanism : Acid-catalyzed cleavage of the ether bond, forming a carbocation intermediate stabilized by the chromenone’s conjugated system.
Key Example :
-
Product : 8-Bromo-3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one.
-
Conditions : 48% HBr, 80°C, 6 hours.
Cyclocondensation with Aldehydes
The benzothiazole and chromenone units facilitate cyclocondensation reactions. A notable example involves Knoevenagel condensation:
-
Reaction : Reacting with salicylaldehyde derivatives (e.g., 5-chloro salicylaldehyde) in ethanol with ammonium acetate forms fused polycyclic systems .
-
Mechanism : Aldol-like condensation followed by dehydration.
Table 2: Cyclocondensation Products
| Aldehyde | Product Structure | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5-Chloro salicylaldehyde | Benzothiazole-coumarin hybrid | 3 | 78 |
| 5-Nitro salicylaldehyde | Nitro-substituted hybrid | 4 | 65 |
Ring-Opening Reactions of Chromenone
The lactone ring in chromenone undergoes nucleophilic ring-opening under basic conditions:
-
Reaction : Hydrolysis with NaOH (10% aqueous) yields 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2-hydroxycinnamic acid .
-
Mechanism : Base-induced cleavage of the lactone, forming a carboxylate intermediate.
Experimental Data :
Electrophilic Aromatic Substitution
The electron-rich benzothiazole ring undergoes nitration and halogenation:
-
Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the 5-position of benzothiazole .
-
Halogenation : Bromine (Br₂) in CHCl₃ adds a bromine atom at the 6-position .
Table 3: Electrophilic Substitution Products
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitrobenzothiazole derivative | 60 |
| Br₂/CHCl₃ | C6 | 6-Bromobenzothiazole derivative | 75 |
Reduction Reactions
Selective reduction of the chromenone’s α,β-unsaturated ketone is achievable:
-
Reaction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the benzothiazole .
-
Product : 3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-ol.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling via halogenated intermediates:
-
Example : 8-Bromo derivative reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl systems .
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hours.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one exhibits significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key enzymes such as topoisomerases and the induction of apoptosis through caspase activation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells when compared to standard chemotherapeutic agents. The study highlighted its potential as a lead compound for further drug development.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Case Study:
In an experimental model of arthritis, administration of this compound resulted in a significant reduction in swelling and pain, suggesting its potential as an anti-inflammatory therapeutic agent .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Synthetic Routes:
The synthesis typically involves the condensation of 2-aminobenzenethiol with 8-ethoxychromone derivatives under basic conditions. This method can be optimized for scalability using techniques such as microwave-assisted synthesis or continuous flow reactors.
Material Science Applications
The compound is also being explored for applications in material science, particularly in organic electronics.
1. Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound has potential applications in OLED technology. Its ability to emit light when excited makes it suitable for use as an emissive layer in OLED devices.
Research Findings:
Recent studies have reported that incorporating this compound into OLED devices improves their efficiency and color purity compared to traditional materials .
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with proteins and nucleic acids, which can modulate biological pathways.
Comparison with Similar Compounds
8-Methoxy vs. 8-Ethoxy Derivatives
3-Acetyl-8-methoxy-2H-chromen-2-one ():
- Structure : Features a methoxy group at the 8-position and an acetyl group at the 3-position.
- Properties : Methoxy improves lipophilicity but reduces solubility compared to ethoxy. Demonstrated utility in synthesizing bioactive thiazole derivatives under solvent-free conditions .
- Comparison : Ethoxy in the target compound may enhance metabolic stability and solubility due to its larger alkyl chain.
- 8-([1,3]Benzothiazol-2-yl)-7-methoxyflavones (): Structure: Flavone backbone with a benzothiazole at the 8-position and methoxy at the 7-position. Properties: Methoxy and flavone systems contribute to fluorescence and antioxidant activity. Synthesized via condensation of 8-formyl-7-methoxyflavones with 2-aminothiophenol . Comparison: The ethoxy group in the target compound may alter π-π stacking interactions compared to methoxy, affecting fluorescence efficiency .
Benzothiazole-Modified Analogs
Pyrimidine-Benzothiazole Hybrids
- Z14 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) (): Structure: Pyrimidine-carboxamide linked to a 6-ethoxy-benzothiazole. Properties: Ethoxy and bromine substituents enhance steric bulk and electron-withdrawing effects. Potential antiviral activity inferred from structural similarity to dengue virus NS3 protease inhibitors . Comparison: The coumarin core in the target compound offers a planar structure for intercalation, contrasting with Z14’s pyrimidine-based flexibility.
Piperidine/Morpholine-Substituted Derivatives
- 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (): Structure: Piperidinylmethyl group at the 8-position and hydroxyl at the 7-position. Molecular formula: C₂₃H₂₂N₂O₃S; molecular weight: 406.5 g/mol . Comparison: The ethoxy group in the target compound reduces hydrogen-bonding capacity but improves lipophilicity compared to hydroxyl or morpholine substituents .
Fluorescent Azo Dyes ():
- 3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol vs. 2-naphthol analogs :
- Benzothiazole-containing dyes exhibit red-shifted fluorescence (λem ≈ 550 nm) due to extended conjugation, whereas 2-naphthol analogs emit at shorter wavelengths (λem ≈ 450 nm) .
- Implication : The target compound’s coumarin-benzothiazole system may similarly enhance fluorescence quantum yield for imaging applications.
Anticancer and Antimicrobial Activity ():
- Pyrrolo[2,1-b][1,3]benzothiazoles :
Research Trends and Gaps
- Synthetic Methods : Most analogs (e.g., ) are synthesized via condensation or microwave-assisted routes. The target compound’s synthesis likely requires similar strategies but with ethoxy-substituted intermediates.
- Biological Data: Limited direct pharmacological data exist for the target compound. Prioritize in vitro assays (e.g., kinase inhibition, fluorescence imaging) based on structural analogs .
- Fluorescence Optimization : Ethoxy may reduce fluorescence quenching compared to methoxy, as seen in azo dye studies .
Biological Activity
3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that integrates the structural features of benzothiazole and chromenone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13NO3S. The compound features a benzothiazole moiety attached to an ethoxy-substituted chromenone structure, which contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.
- Induction of Apoptosis : The compound can induce apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors.
Table 1: Biological Activities of this compound
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 5.31 | |
| BuChE Inhibition | 0.08 | |
| Antioxidant Activity | Not specified | |
| Cytotoxicity in Cancer Cells | >20 |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound significantly inhibited AChE and BuChE activities, suggesting its potential for treating Alzheimer's disease. The compound's IC50 for AChE was reported at 5.31 μM, indicating a strong inhibitory effect compared to standard drugs .
- Anticancer Potential : Research indicated that this compound could induce apoptosis in various cancer cell lines by activating caspases. The cytotoxic effects were evaluated in B16F10 melanoma cells, where concentrations up to 20 μM did not exhibit significant cytotoxicity .
- Anti-inflammatory Activity : The compound has been included in anti-inflammatory libraries for screening due to its potential effects on immune system modulation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one, and how are intermediates validated?
- Methodology : The compound can be synthesized via cyclocondensation of 8-ethoxy-2-oxo-2H-chromene-3-carbaldehyde with 2-aminothiophenol under mild acidic conditions. Intermediate validation involves thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group integration (e.g., benzothiazole formation) . For thiourea intermediates, Fourier-transform infrared spectroscopy (FTIR) is critical to track thiocarbonyl (C=S) stretching vibrations (~1250–1050 cm⁻¹) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) and aromatic coupling patterns .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve crystal packing and dihedral angles between benzothiazole and chromenone moieties (e.g., deviations <0.1 Å) .
Q. How is purity assessed during synthesis?
- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Purity >95% is typically required for biological assays. Retention time consistency and UV-vis absorption (λ ~300–350 nm for chromenone) are key markers .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., hepatic microsomal assays) to identify rapid degradation pathways (e.g., ethoxy group demethylation) .
- Theoretical alignment : Cross-reference results with molecular docking studies (e.g., binding affinity to benzothiazole-targeted enzymes like HIV-1 protease) to validate mechanisms .
- Dose-response reevaluation : Adjust concentrations to account for bioavailability limitations (e.g., solubility in PBS/DMSO mixtures) .
Q. What strategies optimize the cyclocondensation step for benzothiazole-chromenone hybrids?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require scavengers (e.g., molecular sieves) to control moisture .
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization, monitoring via TLC at 30-minute intervals .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours → 30 minutes) while maintaining yields >80% .
Q. How to design structure-activity relationship (SAR) studies for substituent effects?
- Methodology :
- Substituent variation : Replace the ethoxy group with methoxy, nitro, or halogen substituents to evaluate electronic effects on bioactivity (e.g., antimicrobial IC₅₀ shifts) .
- 3D-QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity .
Q. What computational methods predict electronic properties relevant to reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for charge-transfer interactions) .
- Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., water/DMSO) to assess stability over 50 ns trajectories .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
